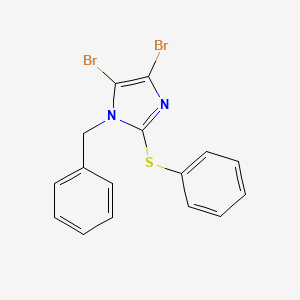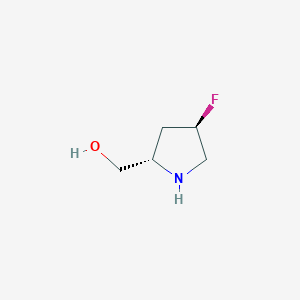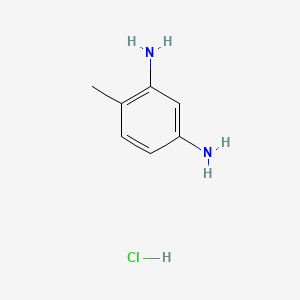
1,3-Benzenediamine, 4-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) is a chemical compound with the molecular formula C7H10N2·HCl. It is also known by other names such as 4-Methyl-m-phenylenediamine hydrochloride and 2,4-Diamino-1-methylbenzene hydrochloride. This compound is commonly used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) can be synthesized through several methods. One common method involves the reduction of 4-nitro-1,3-benzenediamine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting 4-methyl-1,3-benzenediamine is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) typically involves large-scale reduction reactions followed by acid-base reactions to obtain the desired hydrochloride salt. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for specific enzymes, leading to the formation of colored products that can be measured spectrophotometrically. In industrial applications, it participates in polymerization reactions, contributing to the formation of high-molecular-weight polymers .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediamine: Lacks the methyl group at the 4-position.
4-Chloro-1,3-benzenediamine: Contains a chlorine atom instead of a methyl group at the 4-position.
2,4-Diaminotoluene: Similar structure but different substitution pattern.
Uniqueness
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise reactivity and interaction with other molecules are required .
Propiedades
Número CAS |
5459-85-8 |
|---|---|
Fórmula molecular |
C7H11ClN2 |
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
4-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,8-9H2,1H3;1H |
Clave InChI |
IHJBOVQRFCCUJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)N.Cl |
Números CAS relacionados |
636-23-7 95-80-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
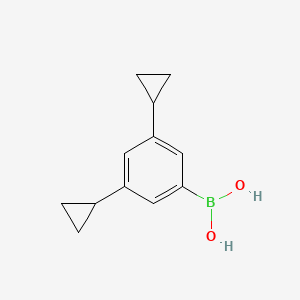
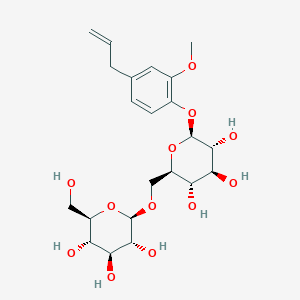

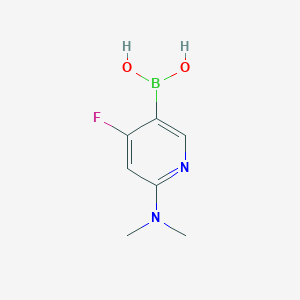
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
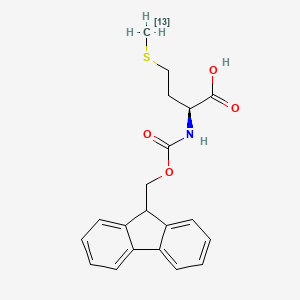
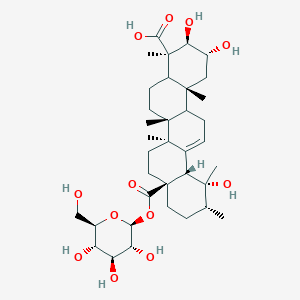
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
